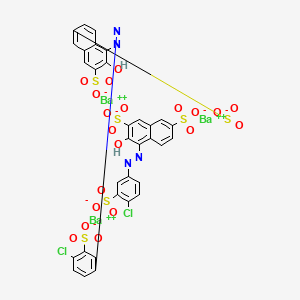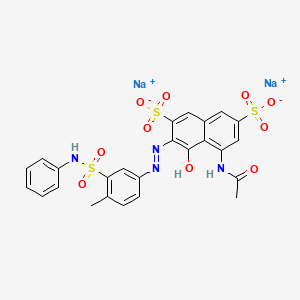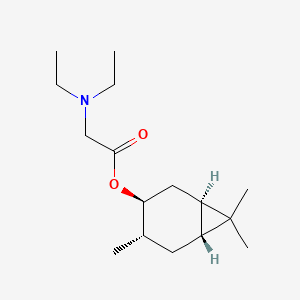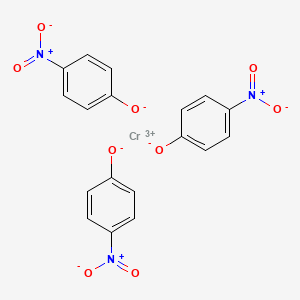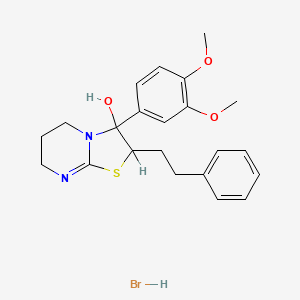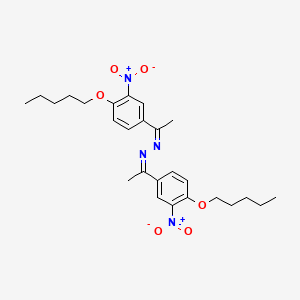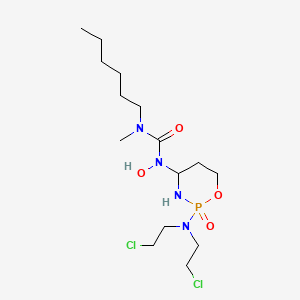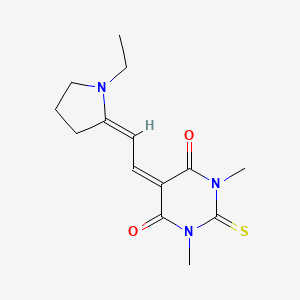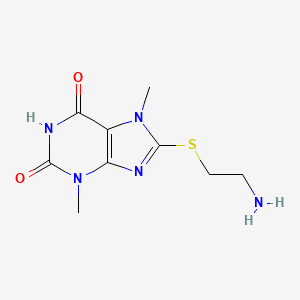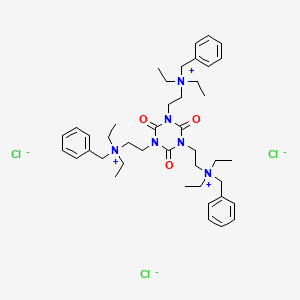
4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, amines, and other reagents that undergo condensation and cyclization reactions under controlled conditions. Common solvents used in these reactions include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand to study enzyme interactions and cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of “4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological systems. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another heterocyclic compound with sulfur in the ring, providing unique reactivity.
Uniqueness
“4H-Imidazol-4-one, 3,5-dihydro-2-(4-chlorophenyl)-5-((3,4-dimethoxyphenyl)methylene)-3-(4-(4-morpholinyl)phenyl)-” stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
CAS No. |
86818-94-2 |
|---|---|
Molecular Formula |
C28H26ClN3O4 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)imidazol-4-one |
InChI |
InChI=1S/C28H26ClN3O4/c1-34-25-12-3-19(18-26(25)35-2)17-24-28(33)32(27(30-24)20-4-6-21(29)7-5-20)23-10-8-22(9-11-23)31-13-15-36-16-14-31/h3-12,17-18H,13-16H2,1-2H3/b24-17- |
InChI Key |
FLLKLLJBHZNRCH-ULJHMMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


